3,6,9,20,23,26,40,43,46,57,60,63-Dodecaoxaundecacyclo[36.36.1.128,65.02,71.010,19.012,17.027,32.034,39.047,56.049,54.064,69]hexaheptaconta-1(74),2(71),10,12,14,16,18,27,29,31,34,36,38,47,49,51,53,55,64(69),65,67,72-docosaene
3,6,9,20,23,26,40,43,46,57,60,63-Dodecaoxaundecacyclo[36.36.1.128,65.02,71.010,19.012,17.027,32.034,39.047,56.049,54.064,69]hexaheptaconta-1(74),2(71),10,12,14,16,18,27,29,31,34,36,38,47,49,51,53,55,64(69),65,67,72-docosaene
Brand Name:
Vulcanchem
CAS No.:
162898-44-4
VCID:
VC0067664
InChI:
InChI=1S/C64H64O12/c1-2-10-46-42-58-57(41-45(46)9-1)69-29-21-65-25-33-73-61-49-13-5-14-50(61)38-54-18-8-20-56-40-52-16-6-15-51(62(52)74-34-26-66-22-30-70-58)39-55-19-7-17-53(37-49)63(55)75-35-27-67-23-31-71-59-43-47-11-3-4-12-48(47)44-60(59)72-32-24-68-28-36-76-64(54)56/h1-20,41-44H,21-40H2
SMILES:
C1COC2=CC3=CC=CC=C3C=C2OCCOCCOC4=C5CC6=CC=CC7=C6OCCOCCOC8=CC9=CC=CC=C9C=C8OCCOCCOC2=C(CC3=CC=CC(=C3OCCO1)C7)C=CC=C2CC4=CC=C5
Molecular Formula:
C64H64O12
Molecular Weight:
1025.2 g/mol
3,6,9,20,23,26,40,43,46,57,60,63-Dodecaoxaundecacyclo[36.36.1.128,65.02,71.010,19.012,17.027,32.034,39.047,56.049,54.064,69]hexaheptaconta-1(74),2(71),10,12,14,16,18,27,29,31,34,36,38,47,49,51,53,55,64(69),65,67,72-docosaene
CAS No.: 162898-44-4
Main Products
VCID: VC0067664
Molecular Formula: C64H64O12
Molecular Weight: 1025.2 g/mol
CAS No. | 162898-44-4 |
---|---|
Product Name | 3,6,9,20,23,26,40,43,46,57,60,63-Dodecaoxaundecacyclo[36.36.1.128,65.02,71.010,19.012,17.027,32.034,39.047,56.049,54.064,69]hexaheptaconta-1(74),2(71),10,12,14,16,18,27,29,31,34,36,38,47,49,51,53,55,64(69),65,67,72-docosaene |
Molecular Formula | C64H64O12 |
Molecular Weight | 1025.2 g/mol |
IUPAC Name | 3,6,9,20,23,26,40,43,46,57,60,63-dodecaoxaundecacyclo[36.36.1.128,65.02,71.010,19.012,17.027,32.034,39.047,56.049,54.064,69]hexaheptaconta-1(74),2(71),10,12,14,16,18,27,29,31,34,36,38,47,49,51,53,55,64(69),65,67,72-docosaene |
Standard InChI | InChI=1S/C64H64O12/c1-2-10-46-42-58-57(41-45(46)9-1)69-29-21-65-25-33-73-61-49-13-5-14-50(61)38-54-18-8-20-56-40-52-16-6-15-51(62(52)74-34-26-66-22-30-70-58)39-55-19-7-17-53(37-49)63(55)75-35-27-67-23-31-71-59-43-47-11-3-4-12-48(47)44-60(59)72-32-24-68-28-36-76-64(54)56/h1-20,41-44H,21-40H2 |
Standard InChIKey | ORCATQOCYUOSIP-UHFFFAOYSA-N |
SMILES | C1COC2=CC3=CC=CC=C3C=C2OCCOCCOC4=C5CC6=CC=CC7=C6OCCOCCOC8=CC9=CC=CC=C9C=C8OCCOCCOC2=C(CC3=CC=CC(=C3OCCO1)C7)C=CC=C2CC4=CC=C5 |
Canonical SMILES | C1COC2=CC3=CC=CC=C3C=C2OCCOCCOC4=C5CC6=CC=CC7=C6OCCOCCOC8=CC9=CC=CC=C9C=C8OCCOCCOC2=C(CC3=CC=CC(=C3OCCO1)C7)C=CC=C2CC4=CC=C5 |
PubChem Compound | 2725032 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume